1-(4-Nitrophenyl)-1-octanone
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Overview
Description
1-(4-Nitrophenyl)-1-octanone is an organic compound characterized by the presence of a nitrophenyl group attached to an octanone chain
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-1-octanone typically involves the reaction of 4-nitrobenzaldehyde with octanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1-octanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common reagents used in these reactions include sodium borohydride, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-1-octanone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1-octanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1-octanone can be compared with other nitrophenyl derivatives, such as 1-(4-Nitrophenyl)-1-hexanone and 1-(4-Nitrophenyl)-1-decanone. These compounds share similar chemical properties but differ in their chain lengths, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable starting material for the synthesis of complex molecules and a subject of ongoing research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-(4-nitrophenyl)octan-1-one |
InChI |
InChI=1S/C14H19NO3/c1-2-3-4-5-6-7-14(16)12-8-10-13(11-9-12)15(17)18/h8-11H,2-7H2,1H3 |
InChI Key |
RYDQQWGZKWMPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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